5H-Thiopyrano[4,3-D]pyrimidine
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Overview
Description
5H-Thiopyrano[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a thiopyrano ring with a pyrimidine ring, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiopyrano[4,3-D]pyrimidine typically involves multiple steps, including cyclization, chlorination, oxidation, and substitution reactions. For instance, one synthetic route starts with dimethyl 3,3’-thiodipropanoate, which undergoes cyclization to form the thiopyrano ring, followed by chlorination and oxidation to introduce the pyrimidine moiety . The final step often involves substitution with various functional groups to yield the desired derivatives .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5H-Thiopyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, each with potential bioactive properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5H-Thiopyrano[4,3-D]pyrimidine primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation . By targeting this pathway, the compound can effectively block the abnormal signal transduction of various growth factors, leading to the suppression of cancer cell growth . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate key enzymes and receptors is well-documented .
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine: This derivative features a morpholino group, enhancing its cytotoxicity against cancer cell lines.
4,5-Dihydro-1H-thiochromeno[4,3-D]pyrimidine: This compound shares a similar thiopyrano-pyrimidine scaffold but with different substituents, leading to varied biological activities.
Uniqueness
5H-Thiopyrano[4,3-D]pyrimidine stands out due to its unique combination of a thiopyrano ring and a pyrimidine ring, providing a versatile platform for the development of bioactive molecules.
Properties
CAS No. |
253-89-4 |
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Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
5H-thiopyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
InChI Key |
TWTVQBJBEVAQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN=C2C=CS1 |
Origin of Product |
United States |
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